molecular formula C12H12ClN5 B3844011 9-Benzyl-2-chloro-4,5-dihydropurin-6-amine

9-Benzyl-2-chloro-4,5-dihydropurin-6-amine

Cat. No.: B3844011
M. Wt: 261.71 g/mol
InChI Key: ILYXPQMNTRYUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-2-chloro-4,5-dihydropurin-6-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides. This compound is characterized by the presence of a benzyl group, a chlorine atom, and an amine group attached to the purine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-chloro-4,5-dihydropurin-6-amine typically involves the chlorination of 9-benzylpurine derivatives. One common method starts with the preparation of 2,6-dichloropurine, which is then benzylated to form 9-benzyl-2,6-dichloropurine. This intermediate is further aminated to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and benzylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring, enhancing their chemical and biological properties .

Scientific Research Applications

9-Benzyl-2-chloro-4,5-dihydropurin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-2-chloro-4,5-dihydropurin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, leading to antiproliferative effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 9-Benzyl-2-chloro-4,5-dihydropurin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

9-benzyl-2-chloro-4,5-dihydropurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c13-12-16-10(14)9-11(17-12)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7,9,11H,6H2,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYXPQMNTRYUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3C2N=C(N=C3N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-2-chloro-4,5-dihydropurin-6-amine
Reactant of Route 2
9-Benzyl-2-chloro-4,5-dihydropurin-6-amine
Reactant of Route 3
9-Benzyl-2-chloro-4,5-dihydropurin-6-amine
Reactant of Route 4
9-Benzyl-2-chloro-4,5-dihydropurin-6-amine
Reactant of Route 5
9-Benzyl-2-chloro-4,5-dihydropurin-6-amine
Reactant of Route 6
9-Benzyl-2-chloro-4,5-dihydropurin-6-amine

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